Bienvenue dans la boutique en ligne BenchChem!

5-Benzoyl-7-bromo-2,3-dihydro-1h-pyrrolizine-1-carboxylic acid

Structural Elucidation Mass Spectrometry Chromatographic Selectivity

5-Benzoyl-7-bromo-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid (CAS 84023-60-9) is a brominated dihydropyrrolizine carboxylic acid derivative with the molecular formula C15H12BrNO3 and a molecular weight of 334.16 g/mol. Unlike the pharmacologically active parent compound ketorolac (CAS 74103-06-3), which is an FDA-approved NSAID administered as the tromethamine salt, this compound is not an active pharmaceutical ingredient (API) but rather a specifically designated and regulated impurity standard: Ketorolac EP Impurity E (also listed as Impurity and Bromfenac Impurity.

Molecular Formula C15H12BrNO3
Molecular Weight 334.16 g/mol
CAS No. 84023-60-9
Cat. No. B3061282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzoyl-7-bromo-2,3-dihydro-1h-pyrrolizine-1-carboxylic acid
CAS84023-60-9
Molecular FormulaC15H12BrNO3
Molecular Weight334.16 g/mol
Structural Identifiers
SMILESC1CN2C(=CC(=C2C1C(=O)O)Br)C(=O)C3=CC=CC=C3
InChIInChI=1S/C15H12BrNO3/c16-11-8-12(14(18)9-4-2-1-3-5-9)17-7-6-10(13(11)17)15(19)20/h1-5,8,10H,6-7H2,(H,19,20)
InChIKeyQUGMOATWHYRJFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 5-Benzoyl-7-bromo-2,3-dihydro-1H-pyrrolizine-1-carboxylic Acid (CAS 84023-60-9): Compound Class and Key Identifiers for Procurement


5-Benzoyl-7-bromo-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid (CAS 84023-60-9) is a brominated dihydropyrrolizine carboxylic acid derivative with the molecular formula C15H12BrNO3 and a molecular weight of 334.16 g/mol . Unlike the pharmacologically active parent compound ketorolac (CAS 74103-06-3), which is an FDA-approved NSAID administered as the tromethamine salt, this compound is not an active pharmaceutical ingredient (API) but rather a specifically designated and regulated impurity standard: Ketorolac EP Impurity E (also listed as Impurity 14) and Bromfenac Impurity . It is supplied as a racemic mixture, typically at a minimum purity of 95% by HPLC, and is used solely as an analytical reference standard for method development, validation, and quality control (QC) in pharmaceutical manufacturing and regulatory submissions .

Why 5-Benzoyl-7-bromo-2,3-dihydro-1H-pyrrolizine-1-carboxylic Acid Cannot Be Substituted with Generic Analogs in Analytical Workflows


Generic substitution of regulated impurity reference standards (IRS) is scientifically and regulatorily invalid. The target compound is a process-specific impurity with a unique chemical identity—a brominated 5-benzoyl-7-bromo-dihydropyrrolizine core that is structurally distinct from Ketorolac (5-benzoyl), 6-Benzoyl isomer (Impurity C), or metabolic/degradation products . Its chromatographic behavior, spectral properties, and reactivity are governed by the bromine substituent at the 7-position, which alters retention time, UV absorbance, and mass spectral fragmentation patterns relative to non-brominated analogs . The compound is listed as Ketorolac Tromethamine EP Impurity E (or Impurity 14) and Bromfenac Impurity in international pharmacopoeias, and its use in method validation, system suitability testing, and ANDA/DMF submissions requires a fully characterized, batch-specific reference standard with a Certificate of Analysis (COA) . Using a non-identical analog would compromise peak identification, quantification accuracy, and regulatory compliance without valid, compound-specific corroboration.

Head-to-Head Quantitative Evidence: Differentiating 5-Benzoyl-7-bromo-2,3-dihydro-1H-pyrrolizine-1-carboxylic Acid from Closest Analogs


Structural Differentiation: 7-Bromo Substituent vs. Non-Halogenated Parent Ketorolac

The target compound is a brominated derivative of ketorolac. The 7-position substitution with bromine (Atomic Mass ~79.9 Da) introduces a distinctive isotopic pattern (1:1 ratio for 79Br and 81Br) in mass spectrometry that is absent in non-halogenated analogs like Ketorolac API (CAS 74103-06-3, MW 255.27 g/mol) . This structural difference directly impacts chromatographic retention; the increased lipophilicity conferred by the bromine atom (XLogP3-AA = 2.6 for the target, versus approximately 1.8 for des-bromo Ketorolac) results in significantly different reversed-phase HPLC retention times, enabling baseline separation and unambiguous identification of this specific process impurity .

Structural Elucidation Mass Spectrometry Chromatographic Selectivity Impurity Profiling

Pharmacopeial Identity: Designation as Ketorolac EP Impurity E vs. Ketorolac EP Impurity C (6-Benzoyl Isomer)

The compound is codified in commercial catalogs and regulatory filings as Ketorolac EP Impurity E (also referred to as Impurity 14) and as a Bromfenac-related impurity . This is structurally distinct from Ketorolac EP Impurity C (6-Benzoyl isomer, CAS 1026936-07-1; MW 255.27 g/mol), which is a positional isomer with the benzoyl group at the 6-position instead of the 5-position and lacks the bromine atom. The EP monograph for Ketorolac Tromethamine specifies individual impurity limits (typically ≤0.10% or ≤0.15% for unspecified impurities), making the absolute identification of Impurity E essential for demonstrating that the API batch conforms to pharmacopeial specifications . The quantification requires a qualified reference standard of the exact chemical entity, not an isomer or analog.

Pharmacopeial Compliance Impurity Qualification Regulatory Submission Method Validation

Purity Threshold and Traceability: 95% Minimum vs. Lower-Grade Technical Material

The commercially supplied reference standard of 5-Benzoyl-7-bromo-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid carries a minimum purity specification of 95% (as measured by HPLC), as stated by multiple vendors . While some bulk chemical suppliers list purity at 99% for technical-grade material, these higher figures often lack the rigorous, multi-method characterization and batch-specific Certificate of Analysis (COA) required for regulatory use . The IRS-grade material is provided with traceability to pharmacopeial standards (USP or EP), a documented purity factor for potency calculations, and stability data under recommended storage conditions, enabling accurate quantitation of the corresponding impurity in API batches down to the ≤0.10% reporting threshold specified in ICH Q3A guidelines .

Reference Standard Qualification Certificate of Analysis Quality Control Regulatory Traceability

Process-Specific Origin Differentiates Target Compound from Metabolic Impurity Hydroxy-Ketorolac

The compound is a process-related impurity arising from the bromination step in the synthesis of ketorolac, generated via electrophilic aromatic substitution on the pyrrole ring, as evidenced by its presence in patented synthetic routes that use brominated intermediates such as dimethyl 5-benzoyl-7-bromo-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1,1-dicarboxylate for subsequent hydrolysis and decarboxylation to yield (R)-Ketorolac . This process origin contrasts sharply with ketorolac metabolic impurities like hydroxy-ketorolac (a Phase I oxidation product found in human plasma and urine). The target compound carries the intact 7-bromo substituent from upstream synthetic intermediates, while the metabolite carries a hydroxyl group. These two classes of impurities require entirely different analytical methods (e.g., HPLC conditions for halogenated vs. hydroxylated species) and reference standards, making cross-substitution inappropriate .

Impurity Source Classification Process Chemistry Synthetic Route Analysis API Manufacturing

Validated Use Cases for Procuring 5-Benzoyl-7-bromo-2,3-dihydro-1H-pyrrolizine-1-carboxylic Acid Reference Standard


Ketorolac Tromethamine ANDA/DMF Impurity Method Validation

A generic pharmaceutical manufacturer developing an Abbreviated New Drug Application (ANDA) for Ketorolac Tromethamine injectable or ophthalmic solution must validate a stability-indicating HPLC or UPLC method capable of separating and quantifying all specified process impurities. The EP monograph for Ketorolac Tromethamine lists Impurity E (this compound) among the specified impurities. Procurement of the qualified IRS with a COA traceable to the EP reference standard is mandatory for establishing system suitability, determining relative retention times (RRT), calculating response factors, and performing accuracy/recovery studies at the specification limit (typically ≤0.10%) .

Bromfenac Ophthalmic Solution Impurity Profiling for QC Batch Release

The compound is also cataloged as a Bromfenac-related impurity. In QC laboratories tasked with releasing Bromfenac Sodium Sesquihydrate ophthalmic solution (0.09% w/v, marketed as Xibrom), this reference standard is utilized to identify and quantify the specific brominated process impurity in API and finished product batches, ensuring compliance with ICH Q3B (Impurities in New Drug Products) thresholds. The bromine atom's UV chromophore enables detection at typical HPLC wavelengths (e.g., 254 nm or 270 nm) with adequate sensitivity to meet reporting, identification, and qualification thresholds .

Forced Degradation and Stability Study Peak Identification

During forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on Ketorolac Tromethamine API, this reference standard serves as a marker to differentiate process-related impurities from true degradation products. The brominated pyrrolizine ring is generally resistant to the common degradation pathways (hydrolysis, oxidation) that affect the parent ketorolac molecule, which degrades primarily via decarboxylation or oxidation of the pyrrole ring rather than debromination . Co-injection or relative retention time (RRT) matching with the standard confirms that the 7-bromo impurity peak is process-originated and stable under ICH Q1A stress conditions, allowing correct mass balance calculations and degradation product identification.

High-Resolution Mass Spectrometry (HRMS) Method Development for Impurity Identification

In analytical R&D laboratories developing high-resolution LC-MS/MS methods for comprehensive impurity mapping of ketorolac API, this compound provides a critical reference for tuning and calibrating mass accuracy for brominated species. The exact monoisotopic mass (333.00006 Da) and the characteristic isotope spacing of the bromine doublet (Δm/z = 1.9979) serve as an internal calibration check for mass accuracy below 2 ppm, enabling unambiguous identification of unknown Br-containing impurities in a single run .

Quote Request

Request a Quote for 5-Benzoyl-7-bromo-2,3-dihydro-1h-pyrrolizine-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.